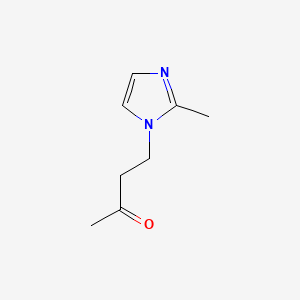

4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Descripción

BenchChem offers high-quality 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-methylimidazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(11)3-5-10-6-4-9-8(10)2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJRDSXSZGRGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655437 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120216-60-6 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Introduction

4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is a heterocyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, incorporating both a nucleophilic imidazole ring and a reactive ketone functional group, makes it a valuable building block for the development of more complex molecules, particularly in the realm of medicinal chemistry. Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. This guide provides a detailed exploration of the primary synthesis pathways for this target compound, offering insights into the reaction mechanisms, experimental protocols, and analytical characterization for researchers and drug development professionals.

The core structure consists of a 2-methylimidazole ring N-alkylated with a butan-2-one chain at the 1-position.

| Property | Value |

| IUPAC Name | 4-(2-methyl-1H-imidazol-1-yl)-2-butanone |

| CAS Number | 120216-60-6[1] |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| InChI Key | MRJRDSXSZGRGPA-UHFFFAOYSA-N[2] |

Part 1: Retrosynthetic Analysis and Key Synthesis Pathways

The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone can be approached through two primary and highly effective strategies. The choice between these pathways depends on reagent availability, scalability, and desired reaction conditions.

-

Pathway A: N-Alkylation via Nucleophilic Substitution. This is a classic and direct approach where the nitrogen atom of the 2-methylimidazole ring acts as a nucleophile, displacing a leaving group on a four-carbon ketone-containing electrophile.

-

Pathway B: Aza-Michael Addition. This pathway involves the conjugate addition of 2-methylimidazole to an α,β-unsaturated ketone. This method is highly atom-economical and often proceeds under mild conditions.

Below is a graphical representation of the two primary synthetic disconnections.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Detailed Exploration of Synthesis Pathways

Pathway A: N-Alkylation of 2-Methylimidazole

This pathway relies on the reaction between 2-methylimidazole and a suitable electrophile like 4-chloro-2-butanone or 4-bromo-2-butanone. The imidazole nitrogen, being nucleophilic, attacks the carbon atom bearing the halogen, leading to the formation of the desired C-N bond.

Mechanism and Rationale: The reaction is a standard SN2 (bimolecular nucleophilic substitution). The N-1 atom of 2-methylimidazole is nucleophilic and readily attacks the electrophilic CH₂ group adjacent to the halogen. To facilitate this reaction and prevent the formation of an imidazolium salt, a base is typically employed. The base deprotonates the N-H of the imidazole, significantly increasing its nucleophilicity.

Caption: General workflow for the N-alkylation synthesis.

Experimental Considerations:

-

Choice of Halide: 4-bromo-2-butanone is more reactive than 4-chloro-2-butanone, allowing for milder reaction conditions, but is often more expensive and less stable.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a common, inexpensive, and effective base that can be easily filtered off after the reaction. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions. Triethylamine is another suitable option.[3]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively dissolve the reagents and facilitate SN2 reactions.

-

Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 45-75°C) can significantly increase the reaction rate.[4]

Pathway B: Aza-Michael Addition to Methyl Vinyl Ketone (MVK)

This elegant approach involves the 1,4-conjugate addition of 2-methylimidazole to methyl vinyl ketone (MVK). It is a highly efficient method for forming the crucial C-N bond.

Mechanism and Rationale: The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[5] The N-1 of 2-methylimidazole attacks the electron-deficient β-carbon of MVK. This generates an enolate intermediate, which is then protonated (typically by the N-H of another imidazole molecule or during workup) to yield the final product. This reaction can sometimes be catalyzed by a mild base, though many N-heterocycles are sufficiently nucleophilic to react without one.[5]

Caption: General workflow for the aza-Michael addition.

Experimental Considerations:

-

Reagent Quality: Methyl vinyl ketone is a volatile, toxic, and lachrymatory substance that can polymerize, especially in the presence of light or impurities.[6][7] It should be freshly distilled or used from a recently opened bottle containing an inhibitor.

-

Stoichiometry: A slight excess of one reagent can be used to ensure the complete consumption of the other, simplifying purification.

-

Catalysis: While often unnecessary, catalysts like N-methylimidazole or DBU can be employed in small amounts (e.g., 0.05 equivalents) to accelerate the reaction, particularly if the nucleophile is weak.[5]

-

Temperature: The reaction is often exothermic and may require initial cooling. It typically proceeds smoothly at room temperature or with gentle heating to ensure completion.

Part 3: Recommended Experimental Protocol (Pathway B)

The aza-Michael addition is recommended for its high atom economy and generally mild conditions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 1.0 | (Specify mass) |

| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 1.05 | (Specify vol/mass) |

| Methanol (Solvent) | CH₄O | 32.04 | - | (Specify volume) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Brine | NaCl(aq) | - | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying |

Step-by-Step Procedure

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and methanol (approx. 5-10 mL per gram of imidazole). Stir until the solid is fully dissolved.

-

Reagent Addition: Cool the flask in an ice-water bath. Add methyl vinyl ketone (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel or by vacuum distillation to obtain the pure 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone.

Part 4: Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Predicted Spectroscopic Data

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.00 (d, 1H, imidazole C4-H), ~6.85 (d, 1H, imidazole C5-H), ~4.20 (t, 2H, N-CH₂), ~3.00 (t, 2H, CH₂-C=O), ~2.35 (s, 3H, imidazole C2-CH₃), ~2.15 (s, 3H, acetyl CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~207.0 (C=O), ~145.0 (imidazole C2), ~127.0 (imidazole C4), ~120.0 (imidazole C5), ~44.0 (N-CH₂), ~43.0 (CH₂-C=O), ~30.0 (acetyl CH₃), ~13.0 (imidazole C2-CH₃) |

| IR Spectroscopy | ~2950-3150 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (strong, C=O stretch), ~1500-1600 cm⁻¹ (C=N, C=C stretch) |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) at m/z = 152.10. |

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.

Part 5: Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Methylimidazole: May cause skin and eye irritation. Avoid inhalation of dust.

-

Methyl Vinyl Ketone (MVK): Highly flammable liquid and vapor.[8] Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. It is a lachrymator (tear-producing). Handle with extreme care in a fume hood.[6]

-

Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and sources of ignition.

References

- Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Bioorganic and Medicinal Chemistry, 7(6), 1151-1161.

-

Morimoto, A., et al. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed Central. Available at: [Link]

-

Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. Available at: [Link]

-

Wikipedia. (n.d.). Butanone. Available at: [Link]

-

ResearchGate. (2016). Imidazole alkylation by chlorobutane? Available at: [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of aromatic amines with methyl vinyl ketone in the presence of... Available at: [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 4-(2-methyl-1H-imidazol-1-yl)-2-butanone | 120216-60-6 [sigmaaldrich.com]

- 3. 4-(2-Methyl-1H-iMidazol-1-yl)-2,2-diphenylbutanenitrile synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]

- 6. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Butanone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone (CAS No. 120216-60-6), a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from supplier specifications, predictive modeling, and established principles of imidazole chemistry. It outlines a plausible synthetic pathway, predicted physicochemical and spectral characteristics, and discusses potential biological activities based on the well-documented pharmacophore of the 2-methylimidazole moiety. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction and Nomenclature

4-(2-Methyl-1H-imidazol-1-yl)-2-butanone is a derivative of 2-methylimidazole, a fundamental building block in the synthesis of numerous pharmaceuticals.[1][2] The imidazole ring is a key structural motif in many biologically active molecules, prized for its ability to participate in hydrogen bonding and coordinate with biological targets.[3][4] The title compound features a 2-methylimidazole ring N-alkylated with a butan-2-one chain. This combination of a heterocyclic core and a reactive ketone functionality makes it a versatile intermediate for further chemical elaboration.

Chemical Structure:

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for N-alkylation of imidazoles and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 equivalents). Common bases for this transformation include potassium carbonate (K₂CO₃) or, for a more reactive system, sodium hydride (NaH). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Slowly add 4-chloro-2-butanone or 4-bromo-2-butanone (1.0-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction mixture can be heated (e.g., to 50-80 °C) to increase the rate of reaction. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations

The N-alkylation of 2-methylimidazole proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the N-1 position of the imidazole ring, forming a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the 4-halo-2-butanone, displacing the halide and forming the desired C-N bond. It is important to note that N-alkylation of unsymmetrical imidazoles can sometimes lead to a mixture of regioisomers. [5][6]However, for 2-methylimidazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the regiochemical outcome.

Spectral Analysis (Predicted)

Detailed experimental spectra for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone are not widely published. The following are predicted spectral characteristics based on the functional groups present in the molecule and data from analogous structures. [7][8] Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Imidazole protons (2H, singlets or doublets, ~δ 6.8-7.5 ppm) - Methylene protons adjacent to imidazole (2H, triplet, ~δ 4.0-4.3 ppm) - Methylene protons adjacent to ketone (2H, triplet, ~δ 2.8-3.1 ppm) - Methyl protons of the ketone (3H, singlet, ~δ 2.1-2.3 ppm) - Methyl protons on the imidazole ring (3H, singlet, ~δ 2.3-2.5 ppm) |

| ¹³C NMR | - Ketone carbonyl carbon (~δ 205-210 ppm) - Imidazole C2 carbon (~δ 145-150 ppm) - Other imidazole carbons (~δ 120-130 ppm) - Methylene carbon attached to nitrogen (~δ 45-50 ppm) - Methylene carbon adjacent to ketone (~δ 35-40 ppm) - Ketone methyl carbon (~δ 28-32 ppm) - Imidazole methyl carbon (~δ 12-15 ppm) |

| IR Spectroscopy | - C=O stretch (ketone): Strong, sharp peak around 1710-1720 cm⁻¹ - C=N stretch (imidazole): Peak around 1500-1600 cm⁻¹ - C-H stretch (sp² and sp³): Peaks around 2850-3100 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 152.10 - Key Fragments: Loss of acetyl group (M-43) at m/z = 109.08 |

Biological Activity and Applications in Drug Development

While specific biological activity data for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone is not available, the imidazole moiety is a well-established pharmacophore with a broad range of biological activities. [3][4][9]Derivatives of imidazole are known to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antihistaminic properties. [10][11] The presence of the 2-methylimidazole core in the target molecule suggests potential for biological activity. For instance, 2-methylimidazole itself is a precursor to nitroimidazole antibiotics. [1]The butanone side chain provides a reactive handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Research Applications:

-

Scaffold for Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or hydrazones, to explore a wider chemical space.

-

Fragment-Based Drug Discovery: The relatively small size and defined chemical features of this molecule make it a candidate for fragment-based screening against various biological targets.

-

Coordination Chemistry: The imidazole nitrogen atoms can act as ligands for metal ions, suggesting potential applications in the development of novel catalysts or metal-based therapeutics.

Figure 3: Potential Areas of Biological Investigation.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone should be consulted before handling. However, based on its structural components, general laboratory safety precautions should be observed. The starting material, 2-methylimidazole, is known to be irritating to the skin and eyes. [1]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(2-Methyl-1H-imidazol-1-yl)-2-butanone is a valuable heterocyclic ketone with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from analogous structures. Further research into the experimental properties and biological activities of this compound is warranted and is expected to contribute to the development of novel chemical entities with therapeutic potential.

References

Sources

- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. longdom.org [longdom.org]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Butanone, 4-phenyl- [webbook.nist.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.net [pharmacyjournal.net]

A Technical Guide to 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS 120216-60-6): Synthesis, Analysis, and Control in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a significant process-related impurity in the synthesis of Ondansetron, a selective 5-HT₃ receptor antagonist widely used as an antiemetic. This document delves into the probable synthetic origins of this impurity, detailed analytical methodologies for its detection and quantification, and its relevance within the broader context of pharmaceutical quality control and regulatory compliance. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in the development, manufacturing, and analysis of Ondansetron and related pharmaceutical compounds.

Introduction: The Significance of a Process-Related Impurity

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. Process-related impurities, which arise from the synthetic pathway of the active pharmaceutical ingredient (API), are of particular concern. 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS 120216-60-6) is one such impurity, intrinsically linked to the synthesis of Ondansetron. While not a pharmacologically active agent itself, its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards.

Ondansetron's synthesis involves the use of 2-methyl-1H-imidazole as a key reagent.[1] The interaction of this starting material with other reagents or intermediates under specific reaction conditions can lead to the formation of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone. Understanding the formation, detection, and control of this impurity is therefore paramount for any scientist or researcher working with Ondansetron.

Synthetic Pathways and Formation Mechanisms

The formation of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is a direct consequence of the synthetic route employed for Ondansetron. A common synthesis of Ondansetron involves the reaction of 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Related Compound A) with 2-methylimidazole.[2][3]

While the primary reaction leads to the formation of Ondansetron, side reactions can give rise to impurities. The formation of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone can be postulated to occur through a Michael addition-type reaction or a related nucleophilic addition of 2-methylimidazole to a reactive species containing a butanone moiety, which may be present as a reagent, solvent, or a degradation product of another component in the reaction mixture.

Diagram 1: Postulated Formation of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone during Ondansetron Synthesis

Caption: Postulated synthetic pathways for Ondansetron and the formation of the butanone impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities at low levels require sensitive and specific analytical methods. For polar compounds like 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, which may be poorly retained in traditional reversed-phase liquid chromatography (RPLC), alternative chromatographic techniques may be necessary.[1]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Ondansetron from its potential impurities and degradation products.[4][5] While a standard RPLC method might be developed, the polar nature of the imidazole and butanone moieties in the target impurity may necessitate modifications to achieve adequate retention and resolution.

Table 1: Example HPLC Method Parameters for Ondansetron and its Impurities

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Waters Xterra, 150 x 4.6 mm, 3.5 µm)[6] | Provides good hydrophobic retention for a wide range of compounds. |

| Mobile Phase | Gradient elution with 10 mM ammonium formate (pH 3.0) and methanol[6] | The use of a buffer and organic modifier allows for the effective separation of compounds with varying polarities. The low pH can improve peak shape for basic compounds. |

| Flow Rate | 0.6 mL/min[5][6] | A typical flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV at a specific wavelength (e.g., 216 nm or 248 nm for Ondansetron) | Allows for the sensitive detection of the API and impurities with chromophores. A diode array detector (DAD) can provide spectral information for peak identification. |

| Column Temperature | 30 °C[7] | Maintaining a constant column temperature ensures reproducible retention times. |

Supercritical Fluid Chromatography (SFC)

For highly polar impurities that are challenging to retain by RPLC, Supercritical Fluid Chromatography (SFC) offers a powerful alternative.[1] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for the analysis of a wide range of polar compounds with high efficiency and speed.

Mass Spectrometry (MS) for Structural Confirmation

Coupling a chromatographic technique with mass spectrometry (e.g., LC-MS) is invaluable for the unambiguous identification and structural characterization of impurities.[6] High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the impurity.

Diagram 2: General Analytical Workflow for Impurity Profiling

Sources

- 1. waters.com [waters.com]

- 2. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]

- 3. store.usp.org [store.usp.org]

- 4. nano-ntp.com [nano-ntp.com]

- 5. jchps.com [jchps.com]

- 6. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone (CAS No. 120216-60-6), a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on predicted spectroscopic data, drawing upon established principles of NMR, IR, and Mass Spectrometry, and making comparative analyses with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules.

Molecular Structure and Key Features

4-(2-Methyl-1H-imidazol-1-yl)-2-butanone possesses a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . The structure combines a butanone chain with a 2-methylimidazole ring, linked via a nitrogen atom of the imidazole ring to the fourth carbon of the butanone chain. This unique combination of a ketone functional group and a substituted imidazole ring gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 1H | Imidazole C5-H | The proton on the C5 of the imidazole ring is expected in the aromatic region. |

| ~6.8-7.0 | d | 1H | Imidazole C4-H | The proton on the C4 of the imidazole ring is also in the aromatic region, slightly upfield from the C5-H. |

| ~4.0-4.2 | t | 2H | N-CH₂ | The methylene group attached to the imidazole nitrogen is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.7-2.9 | t | 2H | CH₂-C=O | The methylene group adjacent to the carbonyl is also deshielded and appears as a triplet due to coupling with the N-CH₂ group. |

| ~2.3-2.5 | s | 3H | Imidazole CH₃ | The methyl group on the imidazole ring appears as a singlet. |

| ~2.1-2.3 | s | 3H | Acetyl CH₃ | The methyl group of the butanone moiety appears as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a similar small organic molecule is as follows:[1]

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer.

-

Acquire the spectrum using a standard pulse sequence.

-

Data Processing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208-210 | C=O | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. For comparison, the carbonyl carbon in butanone is at 209.3 ppm.[2] |

| ~145-148 | Imidazole C2 | The carbon atom in the imidazole ring bonded to two nitrogen atoms is expected in this region. |

| ~125-128 | Imidazole C5 | Aromatic carbon of the imidazole ring. |

| ~120-123 | Imidazole C4 | Aromatic carbon of the imidazole ring. |

| ~45-48 | N-CH₂ | The carbon of the methylene group attached to the imidazole nitrogen. |

| ~40-43 | CH₂-C=O | The carbon of the methylene group adjacent to the carbonyl. In butanone, the CH₂ carbon is at 36.9 ppm.[2] |

| ~29-32 | Acetyl CH₃ | The methyl carbon of the butanone moiety. In butanone, the corresponding methyl carbon is at 29.4 ppm.[2] |

| ~12-15 | Imidazole CH₃ | The methyl carbon attached to the imidazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3150 | Medium | =C-H stretch | Stretching vibration of the C-H bonds on the imidazole ring. |

| ~2850-3000 | Medium | C-H stretch | Stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups. |

| ~1715 | Strong | C=O stretch | The strong absorption band characteristic of a ketone carbonyl group. The C=O stretch in butanone is observed around this region.[3] |

| ~1580-1620 | Medium | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the imidazole ring. |

| ~1450-1550 | Medium-Strong | C=C stretch | Stretching vibrations of the carbon-carbon double bonds within the imidazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The process involves ionizing the molecule to form a molecular ion (M⁺), which can then fragment into smaller ions.[4][5]

Table 4: Predicted Key Mass Spectrometry Fragments for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

| m/z | Ion | Rationale |

| 152 | [C₈H₁₂N₂O]⁺ | Molecular ion (M⁺). The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.[6] |

| 137 | [M - CH₃]⁺ | Loss of a methyl group from the butanone moiety. |

| 110 | [M - C₃H₆]⁺ | McLafferty rearrangement, a common fragmentation pathway for ketones, involving the loss of propene. |

| 95 | [C₅H₇N₂]⁺ | Cleavage of the bond between the two methylene groups, resulting in the 2-methyl-1-vinylimidazole cation. |

| 82 | [C₄H₆N₂]⁺ | The 2-methylimidazole cation radical. |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common and stable fragment for methyl ketones, often representing the base peak.[4] |

Fragmentation Pathway

The fragmentation of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone in a mass spectrometer is predicted to follow several key pathways.

Caption: Predicted major fragmentation pathways for 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone.

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a robust framework for the structural identification and characterization of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone. The expected NMR chemical shifts and coupling patterns, the characteristic IR absorption bands for the ketone and imidazole functionalities, and the predictable fragmentation patterns in mass spectrometry collectively offer a detailed picture of the molecule's structure. This information is invaluable for researchers working on the synthesis, quality control, and application of this compound and its derivatives. Experimental verification of these predictions will be crucial for confirming the absolute structure and purity of synthesized samples.

References

- Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. (While this source discusses a related synthesis, it provides context for the chemical class).

-

PubMed. (n.d.). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)-2-butanone. Retrieved from [Link]

-

Molbase. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 29.7 Mass Spectrometry (MS). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMRspectrum of compound (1) Compound (2):1-(3-((1H-imidazol-2-yl) diazenyl) Phenyl) -... Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Butanone [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a novel imidazole derivative of interest in pharmaceutical research. Recognizing that a public crystal structure is not yet available, this document serves as a predictive and methodological roadmap for researchers. It outlines the synthesis of the compound, the critical process of obtaining single crystals, and a detailed workflow for single-crystal X-ray diffraction (SC-XRD). Furthermore, it delves into advanced analytical techniques, including Hirshfeld surface analysis, to elucidate the intricate network of intermolecular interactions that govern the crystal packing. This guide is designed to empower researchers to not only determine the three-dimensional structure of this specific molecule but also to apply these principles to other novel compounds in drug discovery and materials science.

Introduction: The Significance of Imidazole Derivatives and Crystal Structure in Drug Design

Imidazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their versatile binding properties and metabolic stability.[1] The compound 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone represents a potentially valuable scaffold for the development of new therapeutic agents. Understanding its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount.[2][3][4] This technique provides definitive information on molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal packing.[2][5] Such insights are invaluable for structure-activity relationship (SAR) studies, optimizing drug-receptor interactions, and understanding the physicochemical properties of a drug candidate, such as solubility and stability.

This guide will provide a comprehensive workflow, from the synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone to the advanced analysis of its crystal structure, with a focus on the practical application of these techniques in a research setting.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A successful crystallographic study begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

While a specific synthesis for this exact molecule is not widely published, a plausible and efficient route can be designed based on established methodologies for the alkylation of imidazoles. A common approach involves the Michael addition of 2-methylimidazole to an appropriate α,β-unsaturated ketone.

Reaction Scheme:

-

Reactants: 2-Methylimidazole and Methyl Vinyl Ketone

-

Reaction Type: Michael Addition

Step-by-Step Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-methylimidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Initiation of Reaction: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to the solution.

-

Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone.

Crystallization Methodologies

The growth of single crystals is often the most challenging step in a crystallographic analysis. Several techniques should be systematically screened to find the optimal conditions.

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A systematic screening of various solvents and solvent mixtures is crucial for identifying the ideal conditions for growing high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Molecular Structure

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][4][7]

Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[7]

-

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.[2][4]

-

Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2][5]

Structure Solution and Refinement

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.[5]

-

Structure Refinement: The initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

The workflow for SC-XRD analysis is summarized in the diagram below:

Caption: Workflow for the crystal structure analysis of a novel compound.

In-depth Crystal Structure Analysis: From Geometry to Intermolecular Interactions

Once the crystal structure is solved and refined, a detailed analysis is performed to extract meaningful chemical information.

Molecular Geometry

The primary information obtained from a crystal structure is the precise geometry of the molecule. This includes:

-

Bond Lengths: The distances between bonded atoms.

-

Bond Angles: The angles between adjacent bonds.

-

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

This data is crucial for understanding the steric and electronic effects within the molecule.

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. Identifying and characterizing these interactions is essential for understanding the stability and properties of the crystalline material. Common interactions include:

-

Hydrogen Bonds: Strong directional interactions involving a hydrogen atom bonded to an electronegative atom (like N or O) and another electronegative atom.

-

π-π Stacking: Interactions between the π-systems of aromatic rings.

-

van der Waals Forces: Weak, non-directional forces that are present between all molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[8] Different properties can be mapped onto this surface to highlight specific types of intermolecular contacts.

Key Hirshfeld Surface Maps:

-

d_norm: This map uses a color scale to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight close contacts, which are indicative of strong interactions like hydrogen bonds.

-

Shape Index: This map reveals the shape of the surface, with red areas indicating concave regions and blue areas indicating convex regions. Complementary shapes between adjacent molecules are indicative of close packing.

-

Curvedness: This map highlights the degree of curvature of the surface, with flat regions (low curvedness) often corresponding to π-π stacking interactions.

2D Fingerprint Plots:

These plots are a two-dimensional representation of the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts.[9] The relative contributions of different interactions to the overall crystal packing can be determined from these plots.

The relationship between these analytical techniques is illustrated below:

Caption: Interplay of different crystal structure analysis techniques.

Data Reporting and Deposition: Ensuring Scientific Rigor and Accessibility

To ensure the reproducibility and accessibility of crystallographic data, it is essential to follow standardized reporting procedures.

The Crystallographic Information File (CIF)

The results of a crystal structure determination are reported in a standard text file format called a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, including the unit cell parameters, space group, atomic coordinates, and experimental details.

The Cambridge Crystallographic Data Centre (CCDC)

The Cambridge Crystallographic Data Centre (CCDC) is a non-profit organization that curates and maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[11][12][13][14] It is standard practice to deposit the CIF file of a new crystal structure with the CCDC before publication.[15][16][17][18][19] This ensures that the data is publicly available to the scientific community. The CCDC provides a free online service for depositing and validating CIF files.[15][17]

Data Visualization with Mercury:

The CCDC also provides the free software Mercury, which is a powerful tool for visualizing and analyzing crystal structures from CIF files.[20][21][22][23][24] Mercury can be used to generate publication-quality images, explore intermolecular interactions, and analyze crystal packing.[22][24]

| Crystallographic Data Summary (Hypothetical for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone) | |

| Parameter | Value |

| Chemical Formula | C8H12N2O |

| Formula Weight | 152.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor | Value to be determined |

| CCDC Deposition Number | To be obtained upon deposition |

Conclusion

The crystal structure analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, and indeed any novel compound, is a multi-faceted process that provides invaluable information for drug discovery and development. By following the comprehensive workflow outlined in this guide—from synthesis and crystallization to SC-XRD analysis and in-depth structural investigation—researchers can gain a deep understanding of the molecular and supramolecular properties of their compounds. The rigorous analysis of molecular geometry and intermolecular interactions, aided by powerful tools like Hirshfeld surface analysis, provides a solid foundation for rational drug design and the development of new materials with tailored properties. The commitment to open data through deposition with the CCDC further enhances the collective knowledge of the scientific community.

References

-

Mercury (crystallography) - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

- Macrae, C. F., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.

-

Mercury - Download. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Crystal Structure Visualization and Analysis Software - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

-

CCDC | Chemistry World. (n.d.). Retrieved January 16, 2026, from [Link]

-

Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. (2024, March 26). Retrieved January 16, 2026, from [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.). Retrieved January 16, 2026, from [Link]

-

CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals - YouTube. (2019, August 30). Retrieved January 16, 2026, from [Link]

-

The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved January 16, 2026, from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 16, 2026, from [Link]

-

What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 19). Retrieved January 16, 2026, from [Link]

-

Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved January 16, 2026, from [Link]

- Tan, Y. S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

-

Crystal Structures of two Imidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. (n.d.). Retrieved January 16, 2026, from [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved January 16, 2026, from [Link]

-

Structure Deposition Workshop (DEP-001) - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Structure Deposition Workshop. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved January 16, 2026, from [Link]

-

How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer - YouTube. (2025, February 12). Retrieved January 16, 2026, from [Link]

-

CIF Deposition Guidelines - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]

-

(PDF) 1-(1H-Imidazol-1-yl)ethanone - ResearchGate. (2025, August 10). Retrieved January 16, 2026, from [Link]

-

Structure of 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

- WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom - Google Patents. (n.d.).

-

Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. pulstec.net [pulstec.net]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 12. CCDC | Chemistry World [chemistryworld.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 15. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. iucr.org [iucr.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 21. scispace.com [scispace.com]

- 22. mercury.updatestar.com [mercury.updatestar.com]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the heterocyclic compound 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS No. 120216-60-6). Lacking extensive specific literature, this document leverages a first-principles approach, dissecting the molecule into its core functional moieties—a 2-methylimidazole ring and a ketone-containing alkyl chain. By examining the known bioactivities of structurally analogous compounds, we extrapolate and propose a range of potential pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This guide details the scientific rationale behind these predictions and provides robust, step-by-step experimental protocols for their validation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.

Introduction and Molecular Profile

4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is a small organic molecule featuring a five-membered imidazole ring, substituted with a methyl group at the 2-position, and linked via a nitrogen atom to a four-carbon chain terminating in a ketone functional group. The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products like histidine and histamine, as well as a vast array of synthetic drugs.[1][2] Its unique properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions, make it a versatile building block for creating compounds with diverse biological targets.[3]

The 2-methyl substitution on the imidazole ring is particularly noteworthy, as it is a key feature in several nitroimidazole antibiotics, including metronidazole and tinidazole, which are crucial for treating anaerobic bacterial and parasitic infections.[4][5] The butanone side chain introduces a flexible linker and a ketone group, which can participate in various non-covalent interactions within biological targets and serves as a potential site for metabolic transformation. The combination of these structural features suggests a high probability of significant biological activity.

Predicted Biological Activities and Validation Protocols

Based on the prevalence of the imidazole scaffold in pharmacologically active agents, we can hypothesize several key biological activities for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone.[6][7] The following sections explore these potential activities, the rationale behind them, and detailed protocols for their experimental validation.

Antimicrobial (Antibacterial & Antifungal) Activity

Scientific Rationale: The imidazole ring is a cornerstone of many antimicrobial agents.[8][9] Its derivatives are known to exert their effects through various mechanisms, including the disruption of cell membrane integrity, inhibition of cell wall synthesis, and interference with DNA replication.[8] The 2-methylimidazole core, in particular, is a well-established pharmacophore in antibacterial drugs.[4] Therefore, it is highly probable that 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone will exhibit inhibitory activity against a spectrum of pathogenic microbes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC visually as the lowest concentration of the compound with no visible turbidity.

-

Optionally, use a viability indicator like resazurin to aid in endpoint determination.

-

Data Presentation: Hypothetical MIC Values

| Microbial Strain | Type | Predicted MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 |

| Escherichia coli | Gram-negative Bacteria | 32 - 128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus (Yeast) | 8 - 32 |

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer / Antiproliferative Activity

Scientific Rationale: Imidazole derivatives have demonstrated a broad spectrum of anticancer activities.[2][6] Their mechanisms can include the activation or inhibition of key enzymes in cancer metabolism, such as pyruvate kinase M2 (PKM2), or the induction of apoptosis.[10] The imidazole ring is a key feature in many kinase inhibitors that target the ATP-binding site.[11] It is plausible that 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone could interfere with cancer cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture:

-

Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, Caco-2 colorectal adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[12]

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing various concentrations of the test compound.

-

Incubate the cells for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Signaling Pathway: Potential Apoptosis Induction

Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.

Enzyme Inhibition

Scientific Rationale: The nitrogen atoms in the imidazole ring can act as ligands for metal ions present in the active sites of metalloenzymes, such as carbonic anhydrases (CAs). Furthermore, derivatives of 2-methylimidazole have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for Alzheimer's disease therapy.[13]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB, 5,5'-dithio-bis(2-nitrobenzoic acid)).

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, various concentrations of the test compound, and the AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding DTNB and ATCI.

-

AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

-

Measurement and Analysis:

-

Measure the absorbance continuously at 412 nm for 5-10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

-

Data Presentation: Predicted Enzyme Inhibition

| Enzyme Target | Potential Effect | Predicted IC₅₀ (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | 50 - 500 |

| Carbonic Anhydrase I (hCA I) | Inhibition | 100 - 1000 |

| Carbonic Anhydrase II (hCA II) | Inhibition | 80 - 800 |

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone would likely proceed via a nucleophilic substitution reaction. A plausible route involves the N-alkylation of 2-methylimidazole with a suitable 4-carbon electrophile, such as 4-bromo-2-butanone, in the presence of a base.[14]

Future work should focus on generating analogs to explore the structure-activity relationship (SAR). Key modifications could include:

-

Altering the Alkyl Chain: Varying the length and rigidity of the linker between the imidazole and ketone moieties can optimize binding to a target.

-

Modifying the Imidazole Ring: Shifting the position of the methyl group (e.g., to the 4- or 5-position) or adding other substituents (e.g., nitro, halo) could drastically alter the electronic properties and biological activity.

-

Ketone Derivatization: Reducing the ketone to an alcohol or converting it to an oxime or other functional group could change the compound's hydrogen bonding capacity and metabolic stability.

Conclusion

While direct experimental data on 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is limited, a thorough analysis of its structural components provides a strong basis for predicting its biological activities. The presence of the 2-methylimidazole scaffold, a proven pharmacophore, suggests significant potential in antimicrobial and anticancer applications. Furthermore, its structure warrants investigation as an inhibitor of key enzymes like acetylcholinesterase and carbonic anhydrases. The experimental protocols detailed in this guide offer a clear and robust framework for systematically evaluating these potential activities, paving the way for the potential development of this compound as a novel therapeutic lead.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International, 1(7), 253-260. [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]

-

Imidazole: Having Versatile Biological Activities. (2018). Hindawi. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Science Publishing Group. [Link]

-

2-Methylimidazole. (n.d.). Wikipedia. [Link]

-

Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. (2019). PubMed. [Link]

-

Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). (2001). PubMed. [Link]

-

Imidazole ketone erastin. (n.d.). PubChem. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PubMed Central. [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2018). PubMed Central. [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

-

SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO... (2011). ResearchGate. [Link]

- Synthesis method of 4-hydroxy-2-butanone. (2017).

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2014). ACS Publications. [Link]

-

Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. (2013). PubMed. [Link]

-

Phytochemical and In Silico ADME/Tox Analysis of Eruca sativa Extract with Antioxidant, Antibacterial and Anticancer Potential against Caco-2 and HCT-116 Colorectal Carcinoma Cell Lines. (2022). MDPI. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1 H)-ones as Multi-Target Inhibitors. (2023). PubMed. [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. scispace.com [scispace.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. scialert.net [scialert.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-(2-Methyl-1H-iMidazol-1-yl)-2,2-diphenylbutanenitrile synthesis - chemicalbook [chemicalbook.com]

Unveiling the Enigma: A Predictive Guide to the Mechanism of Action of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the vast landscape of chemical biology and drug discovery, we often encounter compounds with intriguing structures but scant biological annotation. 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is one such molecule. While its synthesis has been documented in the context of metabolite production for the urinary incontinence therapeutic agent KRP-197/ONO-8025, its intrinsic biological activity and mechanism of action remain largely unexplored in the public domain.[1] This guide, therefore, is not a retrospective summary but a forward-looking roadmap. It is designed to provide researchers with a comprehensive, multi-pronged strategy to predict, elucidate, and validate the mechanism of action of this novel compound. By integrating computational and experimental approaches, we can transform this chemical entity from an unknown into a well-characterized pharmacological tool or a potential therapeutic lead.

Our approach is rooted in a philosophy of iterative discovery, where computational predictions inform targeted experimental validation, and the resulting data, in turn, refines our understanding of the molecule's behavior. This self-validating system is crucial for navigating the complexities of drug-target interactions and ensuring scientific rigor.

Part 1: In Silico Characterization and Target Prediction

The journey to understanding a novel compound's mechanism of action begins with a thorough in silico analysis. This computational phase allows for the generation of testable hypotheses at a fraction of the cost and time of traditional screening methods.[2]

Physicochemical and Structural Alert Analysis

A foundational step is the characterization of the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties can be calculated using various computational tools.

Table 1: Predicted Physicochemical Properties of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

| Property | Predicted Value | Significance |

| Molecular Formula | C8H12N2O | Basic structural information.[3] |

| Molecular Weight | 152.19 g/mol | Influences absorption and distribution. |

| XLogP3 | 0.8 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |

| Rotatable Bonds | 4 | Molecular flexibility. |

| Topological Polar Surface Area | 30.5 Ų | Correlates with transport properties. |

Data predicted using computational models.

Structurally, the molecule comprises a 2-methylimidazole ring linked to a butanone chain. The imidazole moiety is a well-known pharmacophore present in a wide range of bioactive compounds, including antifungal agents, anti-inflammatory drugs, and kinase inhibitors.[4][5] The 2-methyl substitution, in particular, is a core component of several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[6] This structural alert immediately suggests several avenues for investigation, including antimicrobial and anticancer activities.

Target Prediction via Computational Pharmaco-Analytics

With the structural features in mind, we can employ a variety of computational methods to predict potential protein targets.[7][8][9]

-

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities. We can screen large databases of known drug-target interactions (e.g., ChEMBL, DrugBank) for compounds structurally similar to 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone.

-

Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential targets are known, we can perform molecular docking to predict the binding affinity and pose of our compound within the active sites of these proteins. This is particularly useful for targets suggested by the ligand-based methods.

-

Pharmacophore-Based Screening: This involves creating a 3D representation of the key chemical features of our molecule (the pharmacophore) and screening it against a database of protein structures to identify those with complementary binding sites.

-

Machine Learning and AI: Advanced machine learning models, trained on vast datasets of chemical structures and their corresponding biological activities, can predict potential targets with increasing accuracy.[8][10]

The following Graphviz diagram illustrates a logical workflow for in silico target prediction.

Caption: In Silico Target Prediction Workflow

Based on the 2-methylimidazole core, a hypothetical list of potential target classes could include:

-

Kinases: The imidazole ring is a common scaffold in kinase inhibitors.[5]

-

Cytochrome P450 Enzymes: Imidazole-containing compounds are known to interact with heme-containing enzymes.

-

Histamine Receptors: The imidazole ring is structurally related to histamine.

-

Bacterial or Fungal Enzymes: Given the prevalence of this moiety in antimicrobial agents.[6]

Part 2: A Tiered Strategy for In Vitro Validation

Computational predictions, while powerful, must be substantiated by empirical evidence. The following section outlines a logical, tiered approach to in vitro validation, designed to maximize information while conserving resources.[11][12]

Tier 1: Broad Phenotypic Screening

The initial step is to cast a wide net with broad phenotypic assays to uncover any general biological activity. This approach allows the compound's effect to be observed in a more disease-relevant context from the outset.[9]

Protocol 1: General Cytotoxicity and Antiproliferative Screening

-

Cell Lines: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins.

-